Deuruxolitinib

Übersicht

Beschreibung

Deuruxolitinib, vermarktet unter dem Markennamen Leqselvi, ist ein Medikament, das hauptsächlich zur Behandlung von Alopecia areata eingesetzt wird, einer Autoimmunerkrankung, die zu Haarausfall führt. Es ist ein selektiver Inhibitor der Janus-Kinasen JAK1 und JAK2, Enzyme, die an den Signalwegen beteiligt sind, die die Immunantwort regulieren .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die selektive Deuterierung von Ruxolitinib, einem ähnlichen Janus-Kinase-Inhibitor, beinhalten. Der Prozess umfasst typischerweise:

Ausgangsmaterial: Die Synthese beginnt mit Ruxolitinib.

Deuterierung: Spezifische Wasserstoffatome in Ruxolitinib werden durch Deuteriumatome ersetzt. Dieser Schritt ist entscheidend, da er die pharmakokinetischen Eigenschaften der Verbindung verändert und sie effektiver und stabiler macht.

Reinigung: Das Endprodukt wird mit Techniken wie Kristallisation oder Chromatographie gereinigt, um eine hohe Reinheit und Wirksamkeit zu gewährleisten.

Industrielle Produktionsmethoden

In industrieller Umgebung beinhaltet die Produktion von this compound großtechnische chemische Reaktoren, in denen der Deuterierungsprozess sorgfältig gesteuert wird, um Konsistenz und Qualität zu gewährleisten. Der Prozess umfasst:

Batch-Verarbeitung: Große Mengen Ruxolitinib werden chargenweise verarbeitet, um Einheitlichkeit zu gewährleisten.

Qualitätskontrolle: Jede Charge wird strengen Qualitätskontrolltests unterzogen, um sicherzustellen, dass sie die geforderten Standards erfüllt.

Verpackung: Das Endprodukt wird unter sterilen Bedingungen verpackt, um Kontamination zu vermeiden.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, die die Aktivität der Verbindung verändern kann.

Reduktion: Die Addition von Wasserstoff oder die Entfernung von Sauerstoff, die auch die Eigenschaften der Verbindung beeinflussen kann.

Substitution: Austausch eines Atoms oder einer Atomgruppe durch ein anderes, was ein wichtiger Schritt im Deuterierungsprozess ist.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Deuteriumgas, deuterierte Lösungsmittel.

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist this compound selbst, wobei Deuteriumatome spezifische Wasserstoffatome im ursprünglichen Ruxolitinib-Molekül ersetzen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Deuruxolitinib is synthesized through a series of chemical reactions that involve the selective deuteration of ruxolitinib, a similar Janus kinase inhibitor. The process typically involves:

Starting Material: The synthesis begins with ruxolitinib.

Deuteration: Specific hydrogen atoms in ruxolitinib are replaced with deuterium atoms. This step is crucial as it alters the pharmacokinetic properties of the compound, making it more effective and stable.

Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity and efficacy.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the deuteration process is carefully controlled to maintain consistency and quality. The process includes:

Batch Processing: Large quantities of ruxolitinib are processed in batches to ensure uniformity.

Quality Control: Each batch undergoes rigorous quality control tests to ensure it meets the required standards.

Packaging: The final product is packaged under sterile conditions to prevent contamination.

Analyse Chemischer Reaktionen

Types of Reactions

Deuruxolitinib undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, which can alter the compound’s activity.

Reduction: The addition of hydrogen or removal of oxygen, which can also affect the compound’s properties.

Substitution: Replacement of one atom or group of atoms with another, which is a key step in the deuteration process.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Deuterium gas, deuterated solvents.

Major Products Formed

The major product formed from these reactions is this compound itself, with deuterium atoms replacing specific hydrogen atoms in the original ruxolitinib molecule.

Wissenschaftliche Forschungsanwendungen

Alopecia Areata

Deuruxolitinib has been primarily developed for the treatment of moderate to severe alopecia areata. Clinical trials have demonstrated significant improvements in hair regrowth among participants treated with this compound compared to placebo. The FDA approved this compound as a first-line treatment for this condition due to its efficacy and manageable safety profile .

Clinical Trial Findings:

- Phase 2 Trials: Studies indicated that doses of 4 mg to 12 mg twice daily resulted in notable hair regrowth, with response rates varying based on dosage .

- Safety Profile: Adverse effects were generally mild and included headache and upper respiratory infections, which were manageable compared to traditional treatments .

Other Dermatological Conditions

Beyond alopecia areata, this compound shows promise for treating other inflammatory skin disorders:

- Psoriasis: Preliminary studies suggest potential efficacy in managing psoriasis due to its immunomodulatory effects.

- Atopic Dermatitis: Research is ongoing to evaluate its effectiveness in this condition.

- Vitiligo and Scarring Alopecias: Investigations into this compound's role in these conditions are being conducted, focusing on its ability to modulate immune responses that contribute to disease pathology .

Future Research Directions

The potential applications of this compound extend beyond current indications. Future research may explore:

- Combination Therapies: Investigating the effectiveness of this compound in combination with other treatments to enhance therapeutic outcomes.

- Long-term Efficacy and Safety: Continued monitoring of long-term use will be essential to fully understand the benefits and risks associated with prolonged treatment.

- Broader Immune-mediated Conditions: Given its mechanism of action, there is potential for this compound's application in other autoimmune diseases where JAK signaling plays a role .

Comparative Efficacy

A recent meta-analysis compared this compound with other JAK inhibitors, highlighting its competitive efficacy and safety profile. The analysis included multiple randomized controlled trials that assessed various dosages and treatment regimens .

| JAK Inhibitor | Efficacy Rate | Dosage | Adverse Effects |

|---|---|---|---|

| This compound | 88.8% (4 mg) | 4 mg twice daily | Mild headaches |

| Baricitinib | 83.4% (2 mg) | 2 mg once daily | Increased infections |

| Ritlecitinib | 86.1% | Variable | Fatigue |

Wirkmechanismus

Deuruxolitinib exerts its effects by selectively inhibiting Janus kinases JAK1 and JAK2. These enzymes are crucial for the signaling pathways that regulate immune responses. By inhibiting these kinases, this compound reduces the activity of the immune system, thereby preventing it from attacking hair follicles in patients with alopecia areata .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ruxolitinib: Die Stammverbindung, von der Deuruxolitinib abgeleitet ist. Es ist ebenfalls ein JAK1- und JAK2-Inhibitor, fehlt aber den Deuteriummodifikationen.

Tofacitinib: Ein weiterer Janus-Kinase-Inhibitor zur Behandlung von Autoimmunerkrankungen wie rheumatoider Arthritis.

Baricitinib: Ein JAK1- und JAK2-Inhibitor zur Behandlung von rheumatoider Arthritis und anderen entzündlichen Erkrankungen.

Einzigartigkeit von this compound

This compound ist aufgrund seiner Deuteriummodifikationen einzigartig, die seine pharmakokinetischen Eigenschaften verbessern. Diese Modifikationen führen zu einer längeren Halbwertszeit, reduzierten Nebenwirkungen und verbesserter Wirksamkeit im Vergleich zu seiner Stammverbindung, Ruxolitinib .

Biologische Aktivität

Deuruxolitinib is an oral, selective Janus kinase (JAK) inhibitor primarily investigated for its efficacy in treating alopecia areata (AA), an autoimmune condition characterized by hair loss. This article explores the biological activity of this compound, focusing on its mechanism of action, clinical efficacy, safety profile, and relevant case studies.

This compound selectively inhibits JAK1 and JAK2, which are crucial in the signaling pathways of various cytokines involved in inflammatory responses. By blocking these pathways, this compound reduces the activation and proliferation of T-cells and other immune cells that contribute to the pathogenesis of AA. This inhibition leads to a decrease in inflammatory markers and promotes hair regrowth.

Clinical Efficacy

Recent clinical trials have demonstrated the effectiveness of this compound in promoting hair regrowth in patients with moderate to severe AA. The THRIVE-AA1 and THRIVE-AA2 trials evaluated the drug's efficacy over 24 weeks, comparing two dosage regimens: 8 mg and 12 mg administered twice daily.

Key Findings from Clinical Trials

| Trial | Dosage | SALT Score Improvement | Proportion Achieving SALT ≤ 20% | Adverse Events |

|---|---|---|---|---|

| THRIVE-AA1 | 8 mg | Significant improvement | 29.6% | Mild to moderate |

| 12 mg | Significant improvement | 41.5% | Mild to moderate | |

| THRIVE-AA2 | Placebo | No significant change | 0.8% | Mild to moderate |

The SALT (Severity of Alopecia Tool) score is a widely used measure for assessing the severity of hair loss. In both trials, significant improvements were observed in patients receiving this compound compared to placebo, indicating its potential as a viable treatment option for AA .

Safety Profile

The safety profile of this compound has been characterized by a range of treatment-emergent adverse events (TEAEs). In the THRIVE trials, TEAEs were reported by approximately 63.7% of patients in the 12 mg group and 65.1% in the 8 mg group. The majority were mild to moderate in severity, with only a small percentage leading to discontinuation of treatment (2.8% for the 12 mg group) . Notably, there were reports of thromboembolic events during long-term follow-up studies, raising concerns about potential cardiovascular risks associated with JAK inhibitors .

Case Study 1: Efficacy in Severe AA

A patient with severe AA who participated in the THRIVE trials exhibited a baseline SALT score of 90. After 24 weeks on a regimen of this compound 12 mg twice daily, their SALT score improved to 15, demonstrating significant hair regrowth and improvement in quality of life .

Case Study 2: Long-term Follow-up

In a long-term open-label extension study involving patients previously treated with this compound, sustained hair regrowth was observed over an extended period. However, some patients reported weight gain and mild hypertension as notable side effects .

Eigenschaften

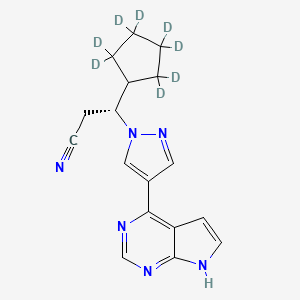

IUPAC Name |

(3R)-3-(2,2,3,3,4,4,5,5-octadeuteriocyclopentyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/t15-/m1/s1/i1D2,2D2,3D2,4D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNKQEVNSGCOJV-FBXGHSCESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1513883-39-0 | |

| Record name | Deuruxolitinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1513883390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEURUXOLITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CA0VSF91Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.